![molecular formula C20H13F2NO4S B2695525 S-phenyl 1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinecarbothioate CAS No. 400084-66-4](/img/structure/B2695525.png)
S-phenyl 1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinecarbothioate
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Description
“S-phenyl 1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinecarbothioate” is a chemical compound with the molecular formula C20H13F2NO4S . It has a molecular weight of 401.3833264 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the sources I found. The molecular weight is 401.3833264 , but other properties such as melting point, boiling point, and solubility are not provided.Scientific Research Applications
Metal-Assisted Electrocyclic Reactions
Research by Pal et al. (2000) explores metal-assisted electrocyclic reactions in CN–NC–CN systems, which could be related to the synthesis or reactivity of complex compounds like the one . This study might offer insights into the types of metal-catalyzed transformations that such compounds could undergo or be part of (P. K. Pal, S. Chowdhury, M. Drew, D. Datta, 2000).
Oxidative Cleavage of CC Triple Bonds
Rao and Pritzkow (1987) investigated the oxidative cleavage of the CC triple bond in acetylenic hydrocarbons, revealing intermediates and products that might share reactivity patterns with the compound of interest. Understanding these reactions could be valuable for predicting the behavior of S-phenyl 1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinecarbothioate under oxidative conditions (T. Rao, W. Pritzkow, 1987).
Antibacterial Activity of Hydrazides
A study by Kostenko et al. (2015) on the synthesis and antibacterial properties of specific hydrazides might hint at the biological activity or potential applications of similar compounds in medicinal chemistry or biochemistry research. The antibacterial properties of structurally complex hydrazides could suggest potential avenues for the application of the compound in developing antimicrobial agents or studying bacterial resistance mechanisms (Екатерина Сергеевна Костенко et al., 2015).
Synthesis and Reactivity of Pyridine Derivatives
Al-Issa (2012) described the synthesis of a new series of pyridine and fused pyridine derivatives, providing a comprehensive view of the synthetic routes and reactivity patterns that could be relevant to the synthesis or further functionalization of "S-phenyl 1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinecarbothioate" (S. A. Al-Issa, 2012).
properties
IUPAC Name |
S-phenyl 1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxopyridine-3-carbothioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F2NO4S/c21-20(22)26-16-9-8-13(11-17(16)27-20)12-23-10-4-7-15(18(23)24)19(25)28-14-5-2-1-3-6-14/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGLZCLTCGROAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC(=O)C2=CC=CN(C2=O)CC3=CC4=C(C=C3)OC(O4)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-phenyl 1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinecarbothioate |
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